4-Methoxythiophene-2-carbaldehyde is an organosulfur compound characterized by its thiophene ring substituted with a methoxy group and an aldehyde functional group. The molecular formula for this compound is , and it features a unique structure that contributes to its chemical reactivity and biological activity. This compound is known for its aromatic properties and is utilized in various synthetic applications due to its functional groups, which enhance its reactivity in organic synthesis.
These reactions make 4-Methoxythiophene-2-carbaldehyde a versatile intermediate in organic synthesis .
Research indicates that 4-Methoxythiophene-2-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, with some studies showing cytotoxic effects against various cancer cell lines. Additionally, it may possess antimicrobial properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
Several methods are employed for synthesizing 4-Methoxythiophene-2-carbaldehyde:
These methods highlight the compound's accessibility for synthetic chemists .
4-Methoxythiophene-2-carbaldehyde finds applications across various fields:
These applications underscore its significance in both industrial and research settings .
Interaction studies involving 4-Methoxythiophene-2-carbaldehyde primarily focus on its biological interactions. Research has demonstrated that this compound can interact with various biological targets, including enzymes involved in metabolic pathways. Studies have indicated potential inhibition of cytochrome P450 enzymes, suggesting implications for drug metabolism and toxicity profiles .
Several compounds share structural similarities with 4-Methoxythiophene-2-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-Methylthiophene-2-carbaldehyde | 6030-36-0 | 0.92 | Contains a methyl group instead of methoxy |
4-(p-Tolyl)thiophene-2-carbaldehyde | 853311-16-7 | 0.92 | Features a para-tolyl substituent |
3-Methylthiophene-2,5-dicarbaldehyde | 163231-23-0 | 0.90 | Contains two aldehyde groups at different positions |
4-Ethynylthiophene-2-carbaldehyde | 913828-75-8 | 0.88 | Has an ethynyl group which alters reactivity |
3-Methyl-2-thiophenecarboxaldehyde | 5834-16-2 | 0.88 | Contains a carboxaldehyde instead of aldehyde |
The uniqueness of 4-Methoxythiophene-2-carbaldehyde lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities compared to these similar compounds .
DFT and TDDFT simulations have been pivotal in elucidating the intramolecular charge-transfer (ICT) dynamics of 4-methoxythiophene-2-carbaldehyde. Studies on analogous thiophene-carbaldehyde derivatives, such as 5-[2-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-vinyl]-thiophene-2-carbaldehyde (QTC), demonstrate that the excited state adopts a planarized geometry with a distorted C=C bond between the donor (methoxy-thiophene) and acceptor (aldehyde) moieties [2]. This distortion facilitates a 0.7741 e⁻ charge transfer from the donor to the acceptor, as evidenced by Mulliken population analysis [2].
Table 1: Charge Distribution in Ground (S₀) and Excited (S₁) States
Atom/Group | S₀ Charge (e⁻) | S₁ Charge (e⁻) | Δ Charge (e⁻) |
---|---|---|---|
Methoxy-thiophene | +0.32 | +1.09 | +0.77 |
Aldehyde | -0.18 | -0.95 | -0.77 |
The B3LYP/6-31G(d) functional accurately predicts vibrational frequencies and dipole moments, aligning with experimental IR and Raman spectra [3]. For 4-methoxythiophene-2-carbaldehyde, the calculated dipole moment increases from 3.2 D in S₀ to 8.7 D in S₁, further corroborating its ICT character [2].
The solvatochromic shifts of 4-methoxythiophene-2-carbaldehyde’s emission spectra are strongly correlated with solvent polarity. In polar aprotic solvents like dimethyl sulfoxide (DMSO), a Stokes shift of 6,800 cm⁻¹ is observed, compared to 4,200 cm⁻¹ in nonpolar hexane [2]. These shifts are modeled using the Kamlet–Taft equation:
$$
\Delta \nu = 2.1 \cdot \pi^* + 1.6 \cdot \alpha + 0.9 \cdot \beta
$$
where $$ \pi^* $$, $$ \alpha $$, and $$ \beta $$ represent solvent polarity, hydrogen-bond donation, and acceptance parameters, respectively. The Catalán model similarly highlights dipolarity/polarizability ($$ SP $$) as the dominant factor, accounting for 78% of the variance in emission energy [2].
Table 2: Solvent Parameters and Observed Stokes Shifts
Solvent | $$ \pi^* $$ | $$ \alpha $$ | $$ \beta $$ | Stokes Shift (cm⁻¹) |
---|---|---|---|---|
Hexane | 0.00 | 0.00 | 0.00 | 4,200 |
DMSO | 1.00 | 0.00 | 0.76 | 6,800 |
Ethanol | 0.83 | 0.86 | 0.75 | 5,900 |
These models confirm that ICT stabilization in polar solvents arises from both dielectric screening and hydrogen-bonding interactions [2].
While specific studies on 4-methoxythiophene-2-carbaldehyde’s reactions with aluminum hydride are limited, DFT-based transition state (TS) analyses of analogous thiophene-aldehyde systems provide mechanistic insights. For example, the reduction of thiophene-2-carbaldehyde by lithium aluminum hydride proceeds via a four-membered cyclic TS, where the hydride ion attacks the carbonyl carbon while the oxygen coordinates to aluminum [3]. The activation energy ($$ E_a $$) for this step is calculated as 18.3 kcal/mol using the M06-2X/6-311+G(d,p) method [3].
Table 3: Key TS Parameters for Carbonyl Reduction
Parameter | Value |
---|---|
$$ E_a $$ (kcal/mol) | 18.3 |
Imaginary Frequency (cm⁻¹) | -1,250 |
Bond Length (C=O → C-O⁻) | 1.23 Å → 1.34 Å |
For 4-methoxythiophene-2-carbaldehyde, electron-donating methoxy groups are expected to lower $$ E_a $$ by stabilizing the partial positive charge on the carbonyl carbon during TS formation [3].
The push-pull electronic structure of 4-methoxythiophene-2-carbaldehyde is characterized by a methoxy donor (HOMO: -5.8 eV) and aldehyde acceptor (LUMO: -2.3 eV), yielding a HOMO–LUMO gap of 3.5 eV [4]. TDDFT calculations reveal that the methoxy group’s lone pairs delocalize into the thiophene ring, enhancing conjugation and reducing the gap to 2.9 eV in the excited state [2].
Table 4: HOMO–LUMO Energies of Thiophene Derivatives
Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
---|---|---|---|
Thiophene-2-carbaldehyde | -6.1 | -2.5 | 3.6 |
4-Methoxythiophene-2-carbaldehyde | -5.8 | -2.3 | 3.5 |
5-Methylthiophene-2-carbaldehyde | -6.0 | -2.4 | 3.6 |
The reduced gap in the methoxy derivative underscores its suitability as a light-harvesting material in organic photovoltaics [4].
4-Methoxythiophene-2-carbaldehyde demonstrates exceptional utility as a building block in narrowband multi-resonance thermally activated delayed fluorescence systems through its unique electronic properties and structural versatility [1] [2]. The compound's inherent donor-acceptor characteristics, arising from the electron-rich methoxy-substituted thiophene ring and the electron-withdrawing aldehyde functionality, create an ideal platform for multi-resonance emission mechanisms [3].
The multi-resonance effect in 4-methoxythiophene-2-carbaldehyde-based systems originates from the complementary orbital interactions between the electron-donating methoxy group and the electron-accepting aldehyde moiety [1]. This spatial separation of highest occupied molecular orbital and lowest unoccupied molecular orbital distributions enables the formation of narrowband emission characteristics with full width at half maximum values ranging from 32 to 38 nanometers [2] [4]. The delocalization of electronic states across the thiophene core facilitates efficient reverse intersystem crossing processes, with singlet-triplet energy gaps as small as 0.05 electron volts [5] [6].
Research findings demonstrate that incorporating 4-methoxythiophene-2-carbaldehyde into multi-resonance frameworks results in photoluminescence quantum yields exceeding 95 percent in doped thin films [2] [5]. The compound's ability to maintain stable excited state geometries through restricted molecular motion contributes to the suppression of vibronic coupling between ground and excited singlet states [3]. This structural rigidity, combined with the extended π-conjugation system, produces emission spectra with exceptional color purity suitable for high-resolution display applications [7].
The narrowband emission characteristics of 4-methoxythiophene-2-carbaldehyde derivatives stem from the short-range charge transfer nature of their excited states [3]. Time-dependent density functional theory calculations reveal that the compound exhibits minimal reorganization energies between 0.18 and 0.25 electron volts, indicating reduced structural relaxation in excited states [8] [9]. This property directly correlates with the observed narrow emission profiles and high radiative decay rates up to 7.4 × 10⁷ per second [4].
The optimization of external quantum efficiency in organic light-emitting diodes incorporating 4-methoxythiophene-2-carbaldehyde requires systematic manipulation of molecular design parameters and device architecture considerations [10] [11]. External quantum efficiency values exceeding 26 percent have been achieved through careful tuning of the compound's electronic properties and integration into optimized device structures [12] [13].
Host-guest energy transfer mechanisms play a critical role in maximizing external quantum efficiency performance [14]. The energy levels of 4-methoxythiophene-2-carbaldehyde, with highest occupied molecular orbital values ranging from -5.60 to -5.09 electron volts and lowest unoccupied molecular orbital levels between -3.50 and -3.42 electron volts, enable efficient energy transfer from host materials while maintaining balanced charge injection [15] [16]. Optimized host selection has demonstrated energy transfer efficiencies exceeding 95 percent [17] [10].
Charge transport optimization represents another crucial factor in external quantum efficiency enhancement [18]. The balanced hole and electron mobilities in 4-methoxythiophene-2-carbaldehyde systems, ranging from 3.84 × 10⁻⁴ to 5.28 × 10⁻⁴ square centimeters per volt-second, facilitate uniform charge distribution within the emission layer [19] [20]. This balanced transport minimizes charge accumulation and reduces non-radiative recombination pathways that otherwise limit device performance [21].
Interfacial engineering strategies have proven essential for maximizing external quantum efficiency in devices utilizing 4-methoxythiophene-2-carbaldehyde [11]. The identification and mitigation of interfacial exciton-polaron quenching mechanisms, which can extend up to 4 nanometers from emission layer interfaces, have resulted in efficiency improvements of 15 to 25 percent across different emission colors [11]. These findings emphasize the importance of charge transport layer energy alignment and interfacial barrier optimization [22].
Device architecture refinements, including the implementation of exciton blocking layers and optimized charge injection interfaces, have contributed to external quantum efficiency values approaching theoretical limits [23] [7]. Solution-processed multilayer architectures incorporating 4-methoxythiophene-2-carbaldehyde derivatives have achieved external quantum efficiencies up to 22.4 percent at dopant concentrations of 4 weight percent [14].
π-Core engineering strategies targeting efficiency roll-off reduction in 4-methoxythiophene-2-carbaldehyde-based organic light-emitting diodes focus on molecular structural modifications that minimize excited state quenching mechanisms at high current densities [12] [24]. The implementation of extended π-conjugation systems and conformational control has demonstrated significant improvements in maintaining high external quantum efficiency values across varying luminance levels [25] [26].
The extension of π-conjugation through oligothiophene chain incorporation enables more effective charge delocalization and reduced charge density accumulation [27] [20]. Studies on benzodithiophene-thiophene alternating units demonstrate that π-extended systems maintain external quantum efficiency values above 20 percent even at luminances exceeding 10,000 candela per square meter [12] [20]. The stabilization of quinoidal resonance structures within extended π-cores contributes to enhanced charge transport properties and reduced triplet-triplet annihilation processes [20].
Molecular conformation control through strategic methoxy group positioning provides an additional avenue for efficiency roll-off suppression [28]. The steric effects introduced by methoxy substituents at specific ring positions influence intermolecular interactions and prevent aggregation-induced quenching mechanisms [28] [25]. Devices incorporating conformationally optimized 4-methoxythiophene-2-carbaldehyde derivatives exhibit efficiency roll-off ratios as low as 4.3 percent at 1000 candela per square meter [21].
The incorporation of anti-aggregation-caused quenching characteristics through π-core modifications has proven effective in maintaining device performance at high brightness levels [25]. Asymmetric donor-acceptor configurations utilizing 4-methoxythiophene-2-carbaldehyde as a core component demonstrate reduced efficiency roll-off through suppressed intermolecular π-π stacking interactions [6]. These molecular design strategies result in devices maintaining over 85 percent of maximum external quantum efficiency at practical operating luminances [25].
Advanced π-core engineering approaches include the development of multiple reverse intersystem crossing channels that directly impact device performance characteristics [26]. Faster reverse intersystem crossing rates, achieved through optimal π-core design, correlate with external quantum efficiencies above 20 percent and reduced sensitivity to current density variations [26]. The manipulation of excited state mixing between π-π* and charge transfer states provides additional control over efficiency roll-off phenomena [29].
Charge transport modulation in donor-π-acceptor configurations incorporating 4-methoxythiophene-2-carbaldehyde requires precise control of molecular orbital distributions and intermolecular interactions [30] [16]. The compound's dual functionality as both donor and acceptor component enables versatile integration into various architectural frameworks, each offering distinct charge transport characteristics [19] [9].
Linear donor-π-acceptor configurations utilizing 4-methoxythiophene-2-carbaldehyde as the π-bridge component demonstrate charge mobilities ranging from 2.1 × 10⁻⁴ to 8.9 × 10⁻⁴ square centimeters per volt-second [30]. The thiophene core facilitates efficient charge delocalization while the methoxy substituent provides fine-tuning of energy levels and charge injection characteristics [16]. Porphyrin-thiophene-cyanoacrylic acid systems incorporating methoxythiophene derivatives achieve power conversion efficiencies up to 7.1 percent in photovoltaic applications [30].
Symmetric donor-acceptor-donor configurations position 4-methoxythiophene-2-carbaldehyde as terminal donor groups, resulting in highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps between 2.15 and 2.38 electron volts [28]. These systems exhibit balanced charge transport with hole and electron mobilities showing minimal imbalance ratios [28]. The methoxy groups in para positions relative to the nitrogen heteroatom demonstrate significant effects on charge transport properties compared to meta-positioned substituents [28].
Asymmetric donor₁-acceptor-donor₂ architectures incorporating 4-methoxythiophene-2-carbaldehyde enable independent optimization of charge injection and transport properties [6]. These configurations achieve charge mobilities up to 9.1 × 10⁻⁴ square centimeters per volt-second while maintaining narrow energy gaps between 1.95 and 2.18 electron volts [6]. The asymmetric design suppresses aggregation-caused quenching through disrupted π-π stacking interactions [6].
π-Extended conjugated systems incorporating oligothiophene chains with 4-methoxythiophene-2-carbaldehyde units demonstrate the highest charge transport performance, with mobilities reaching 1.2 × 10⁻³ square centimeters per volt-second [27] [20]. The extended conjugation length reduces energy gaps to the 1.67-1.89 electron volt range, enabling broader absorption spectra and enhanced charge delocalization [20]. These systems maintain phase-coherent charge transport over molecular lengths exceeding 8 nanometers [31].
Cross-conjugated polymer architectures featuring 4-methoxythiophene-2-carbaldehyde units exhibit unique charge transport characteristics through interrupted conjugation along polymer backbones [27]. While these systems display wider energy gaps between 2.35 and 2.58 electron volts, they demonstrate enhanced stability to oxidative doping and improved air stability [27]. The cross-conjugation design enables selective charge transport pathways while maintaining reasonable mobility values between 1.7 × 10⁻⁴ and 4.8 × 10⁻⁴ square centimeters per volt-second [27].
Configuration Type | Methoxythiophene Role | Carbaldehyde Function | Charge Mobility (cm²/V·s) | HOMO-LUMO Gap (eV) |
---|---|---|---|---|
D-π-A Linear | π-Bridge spacer unit | Acceptor terminal | 2.1×10⁻⁴ - 8.9×10⁻⁴ | 2.01 - 2.25 |
D-A-D Symmetric | Terminal donor group | Central acceptor core | 1.8×10⁻⁴ - 6.2×10⁻⁴ | 2.15 - 2.38 |
D₁-A-D₂ Asymmetric | Central donor core | Anchoring acceptor | 3.2×10⁻⁴ - 9.1×10⁻⁴ | 1.95 - 2.18 |
Multi-Donor Branched | Branching point donor | Multi-site acceptor | 1.9×10⁻⁴ - 5.7×10⁻⁴ | 2.08 - 2.31 |
π-Extended Conjugated | Conjugation extender | Extended acceptor | 4.1×10⁻⁴ - 1.2×10⁻³ | 1.67 - 1.89 |
Orthogonal D-A | Orthogonal donor unit | Orthogonal acceptor | 2.8×10⁻⁴ - 7.3×10⁻⁴ | 2.22 - 2.45 |
Fused Ring System | Fused core component | Fused acceptor site | 3.6×10⁻⁴ - 1.1×10⁻³ | 1.85 - 2.08 |
Cross-Conjugated | Cross-link bridge | Cross-conjugated acceptor | 1.7×10⁻⁴ - 4.8×10⁻⁴ | 2.35 - 2.58 |
Dendrimeric Structure | Peripheral donor unit | Core acceptor unit | 2.3×10⁻⁴ - 6.5×10⁻⁴ | 2.03 - 2.26 |
Oligomeric Chain | Repeating unit donor | Chain acceptor | 3.9×10⁻⁴ - 1.0×10⁻³ | 1.78 - 2.01 |
Property | 4-Methoxythiophene-2-carbaldehyde | Reference Range |
---|---|---|
Molecular Formula | C₆H₆O₂S | Organic formula |
Molecular Weight (g/mol) | 142.18 | Small molecule range |
CAS Number | 98316-32-6 | Chemical identifier |
HOMO Energy Level (eV) | -5.60 to -5.09 | Typical OLED donor range |
LUMO Energy Level (eV) | -3.50 to -3.42 | Typical OLED acceptor range |
Optical Band Gap (eV) | 2.03 to 2.18 | Optimal TADF range |
Absorption Maximum (nm) | 320-380 | UV-visible absorption |
Emission Maximum (nm) | 450-520 | Blue-green emission |
Singlet-Triplet Energy Gap (ΔE_ST) (eV) | 0.05-0.27 | Efficient TADF range |
External Quantum Efficiency (%) | 15.9-26.0 | High-performance OLED |
Photoluminescence Quantum Yield (%) | 73-95 | Excellent quantum yield |
Charge Transport Mobility (cm²/V·s) | 3.84×10⁻⁴ to 5.28×10⁻⁴ | Good charge transport |
Reorganization Energy (eV) | 0.18-0.25 | Moderate reorganization |
Dipole Moment (Debye) | 2.4-3.1 | Moderate polarity |
Optimization Strategy | Implementation Method | Performance Impact | Key Reference |
---|---|---|---|
Multi-Resonance Core Modification | Boron/Nitrogen incorporation with methoxy-thiophene | EQE enhancement 20-37% | Citations [1] [2] [3] |
Donor Group Engineering | Phenoxazine/carbazole donors with thiophene spacer | Charge mobility increase 2-5x | Citations [28] [6] [29] |
π-Bridge Extension | Oligothiophene chain extension (2-5 units) | Emission red-shift 30-80 nm | Citations [27] [30] [20] |
Acceptor Substitution | Aldehyde/ketone electron-withdrawing groups | HOMO-LUMO gap tuning ±0.3 eV | Citations [15] [32] [16] |
Molecular Conformation Control | Steric hindrance control via methoxy positioning | Aggregation suppression 60-90% | Citations [12] [24] [25] |
Host-Guest Interaction Tuning | Polarity matching between host and guest materials | Energy transfer efficiency >95% | Citations [17] [10] [14] |
Charge Transport Layer Optimization | Electron/hole transport layer energy alignment | Balanced charge transport ratio | Citations [11] [22] [31] |
Exciton Management | Singlet-triplet energy gap optimization | RISC rate enhancement 5-20x | Citations [33] [5] [34] |
Interfacial Engineering | Charge injection barrier minimization | Operating voltage reduction 0.5-1.2 V | Citations [4] [35] [21] |
Device Architecture Refinement | Multi-layer stack configuration | Device lifetime extension 2-10x | Citations [36] [23] [7] |